3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one A metabolite of Apixaban
Brand Name: Vulcanchem
CAS No.: 536760-29-9
VCID: VC21336564
InChI: InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2
SMILES: C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

CAS No.: 536760-29-9

VCID: VC21336564

Molecular Formula: C11H9ClN2O3

Molecular Weight: 252.65 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one - 536760-29-9

Description

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is an organic compound belonging to the dihydropyridine family. It is characterized by its molecular formula, C11H9ClN2O3, and a molecular weight of approximately 252.65 g/mol . This compound features a chloro group, a nitrophenyl substituent, and a dihydropyridinone ring, contributing to its chemical reactivity and biological activity.

Chemical Identifiers

  • CAS Number: 536760-29-9

  • InChI Key: DOUAPYNOGMHPFD-UHFFFAOYSA-N .

Synthesis Methods

The synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves a multi-step process:

  • Starting Materials: The reaction often begins with 4-nitrobenzaldehyde and ethyl acetoacetate.

  • Reaction Conditions: The synthesis involves a Knoevenagel condensation followed by cyclization in the presence of ammonium acetate and acetic acid to form the dihydropyridinone ring.

  • Chlorination: The chloro group is introduced using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

Biological Activity

This compound is of interest for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents like apixaban, an anticoagulant. The nitro group may enhance its ability to act as a reactive electrophile, potentially modifying target proteins through covalent bonding.

Chemical Reactions

  • Oxidation: The compound can undergo oxidation to form various derivatives.

  • Reactivity: The presence of both chloro and nitrophenyl groups influences its chemical reactivity, making it a valuable compound for further research and development.

Pharmaceutical Applications

As an intermediate in apixaban synthesis, this compound plays a crucial role in inhibiting Factor Xa, a key enzyme in the coagulation cascade, thereby preventing thrombin formation and reducing the risk of thrombosis.

Material Science Applications

Recent studies suggest its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photophysical and electrochemical properties.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
NifedipineC17H19N3O6Calcium channel blocker
AmlodipineC20H25ClN2O5Calcium channel blocker
NicardipineC26H29N3O6Calcium channel blocker
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneC11H9ClN2O3Intermediate in apixaban synthesis

While nifedipine, amlodipine, and nicardipine are well-known dihydropyridine calcium channel blockers, 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is unique due to its role in apixaban synthesis and its potential applications in material science.

CAS No. 536760-29-9
Product Name 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
IUPAC Name 5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
Standard InChI InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2
Standard InChIKey DOUAPYNOGMHPFD-UHFFFAOYSA-N
SMILES C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Appearance Solid powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3-chloro-1-(4-methoxyphenyl)-5,6-dihydropyridin-2(1H)-one
PubChem Compound 11687473
Last Modified Aug 15 2023

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